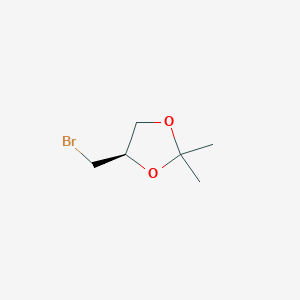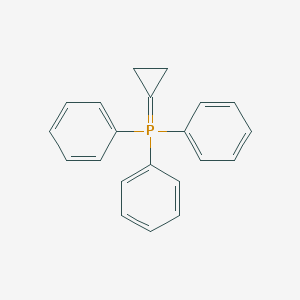
(1,4-Dimethylpiperazin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dimethylpiperazin-2-yl)methanol is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . It is a derivative of piperazine, featuring a hydroxymethyl group attached to the second carbon of the piperazine ring, and methyl groups attached to the first and fourth nitrogen atoms . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethylpiperazin-2-yl)methanol typically involves the reaction of 1,4-dimethylpiperazine with formaldehyde under controlled conditions . The reaction proceeds as follows:
Starting Materials: 1,4-dimethylpiperazine and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-60°C.
Procedure: Formaldehyde is added dropwise to a solution of 1,4-dimethylpiperazine in water, and the mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
(1,4-Dimethylpiperazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (1,4-Dimethylpiperazin-2-yl)formaldehyde or (1,4-Dimethylpiperazin-2-yl)carboxylic acid.
Reduction: Formation of (1,4-Dimethylpiperazin-2-yl)methanamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
(1,4-Dimethylpiperazin-2-yl)methanol has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (1,4-Dimethylpiperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways . The hydroxymethyl group allows the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Piperazine: A parent compound with a similar structure but lacking the hydroxymethyl and methyl groups.
1-Methylpiperazine: Similar to (1,4-Dimethylpiperazin-2-yl)methanol but with only one methyl group attached to the nitrogen.
2-Methylpiperazine: Similar to this compound but with a methyl group attached to the second carbon.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties . These functional groups enhance its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
(1,4-dimethylpiperazin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZRJZZIYNPKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381305 |
Source


|
| Record name | (1,4-dimethylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14675-44-6 |
Source


|
| Record name | (1,4-dimethylpiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














